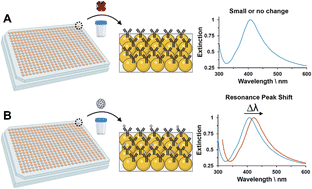Detection of SARS-CoV-2 in saliva by a low-cost LSPR-based sensor†
Analytical Methods Pub Date: 2023-07-24 DOI: 10.1039/D3AY00853C
Abstract
The SARS-CoV-2 pandemic started more than 3 years ago, but the containment of the spread is still a challenge. Screening is imperative for informed decision making by government authorities to contain the spread of the virus locally. The access to screening tests is disproportional, due to the lack of access to reagents, equipment, finances or because of supply chain disruptions. Low and middle-income countries have especially suffered with the lack of these resources. Here, we propose a low cost and easily constructed biosensor device based on localized surface plasmon resonance, or LSPR, for the screening of SARS-CoV-2. The biosensor device, dubbed “sensor” for simplicity, was constructed in two modalities: (1) viral detection in saliva and (2) antibody against COVID in saliva. Saliva collected from 18 patients were tested in triplicates. Both sensors successfully classified all COVID positive patients (among hospitalized and non-hospitalized). From the COVID negative patients 7/8 patients were correctly classified. For both sensors, sensitivity was determined as 100% (95% CI 79.5–100) and specificity as 87.5% (95% CI 80.5–100). The reagents and equipment used for the construction and deployment of this sensor are ubiquitous and low-cost. This sensor technology can then add to the potential solution for challenges related to screening tests in underserved communities.


Recommended Literature
- [1] Magnetic nanoparticles-cooperated fluorescence sensor for sensitive and accurate detection of DNA methyltransferase activity coupled with exonuclease III-assisted target recycling†
- [2] A recast Nafion/graphene oxide composite membrane for advanced vanadium redox flow batteries
- [3] Graphene nanocrystals in CO2 photoreduction with H2O for fuel production
- [4] Structural stabilization of honeybee wings based on heterogeneous stiffness
- [5] Mesoporous zinc platinate and platinum nanotubes: insights into the formation mechanism and their catalytic activity†
- [6] High-performance liquid chromatographic separation of position isomers using metal–organic framework MIL-53(Al) as the stationary phase
- [7] Metal-assisted synthesis of salen-based porous organic polymer for highly efficient fixation of CO2 into cyclic carbonates†
- [8] Facile preparation of a methanol catalyst with ultra-high voltage efficiency and super-durability: Pt pollution introduction by composite electrodeposition†
- [9] Real-time multiplexed PCR using surface enhanced Raman spectroscopy in a thermoplastic chip†
- [10] In situ sulfidation of porous sponge-like CuO/SiW11Co into Cu2S/SiW11Co as stabilized and efficient counter electrode for quantum dot-sensitized solar cells†

Journal Name:Analytical Methods
Research Products
-
CAS no.: 117832-15-2
-
CAS no.: 17117-21-4









